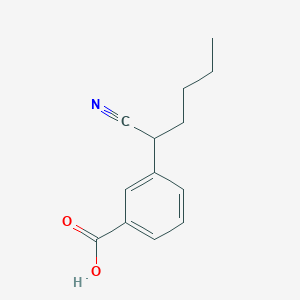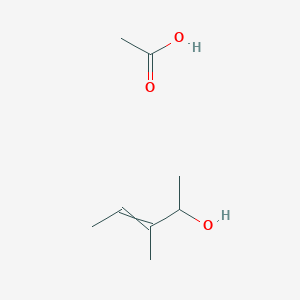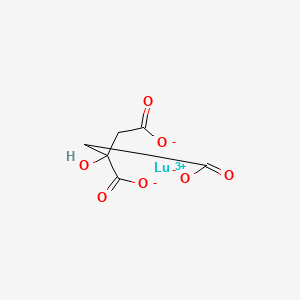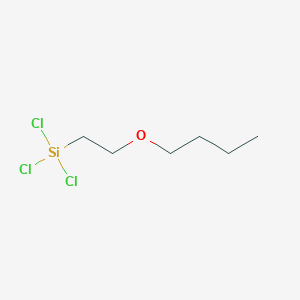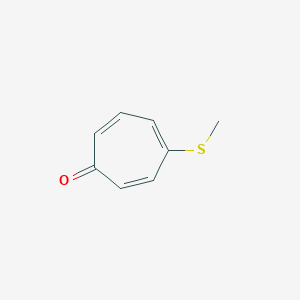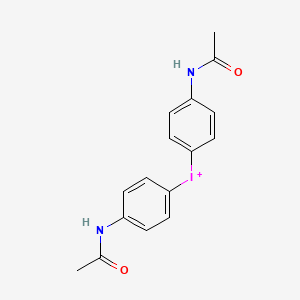
Bis(4-acetamidophenyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-acetamidophenyl)iodanium is a chemical compound belonging to the class of diaryliodonium salts. These compounds are known for their hypervalent iodine structure, which imparts unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-acetamidophenyl)iodanium typically involves the reaction of 4-acetamidophenyl iodide with an oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This one-pot synthesis method is efficient and yields the desired iodonium salt in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4-acetamidophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its hypervalent iodine center.
Substitution: It can act as an electrophilic arylating agent in substitution reactions with nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Oxone and sulfuric acid are commonly used in the synthesis of this compound.
Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In substitution reactions, the primary products are arylated derivatives, while in coupling reactions, the products are typically biaryl compounds.
Scientific Research Applications
Bis(4-acetamidophenyl)iodanium has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
Photoinitiators: The compound can act as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of bis(4-acetamidophenyl)iodanium involves its hypervalent iodine center, which can facilitate various chemical transformations. The compound acts as an electrophilic arylating agent, transferring its aryl group to nucleophiles. This reactivity is attributed to the unique electronic structure of the hypervalent iodine, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Diphenyliodonium hexafluorophosphate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-acetamidophenyl)iodanium is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to other diaryliodonium salts, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
65084-42-6 |
|---|---|
Molecular Formula |
C16H16IN2O2+ |
Molecular Weight |
395.21 g/mol |
IUPAC Name |
bis(4-acetamidophenyl)iodanium |
InChI |
InChI=1S/C16H15IN2O2/c1-11(20)18-15-7-3-13(4-8-15)17-14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H-,18,19,20,21)/p+1 |
InChI Key |
XVMXWJBAJDJTRN-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


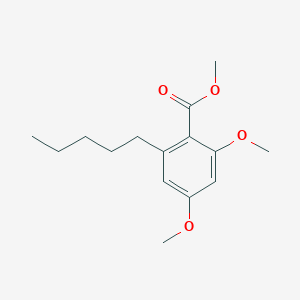
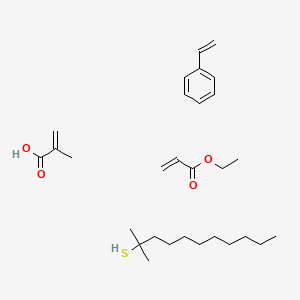
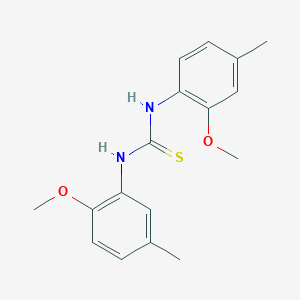
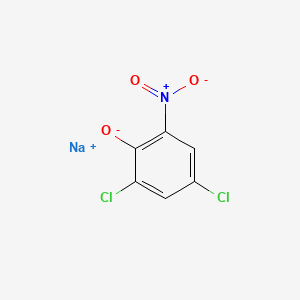
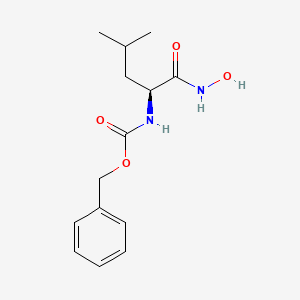
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
